1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 6304-56-9
Cat. No.: VC21096017
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6304-56-9 |
---|---|
Molecular Formula | C11H17NO3 |
Molecular Weight | 211.26 g/mol |
IUPAC Name | 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H17NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,15) |
Standard InChI Key | JXNDLFWQCQNSRP-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N2CC(CC2=O)C(=O)O |
Canonical SMILES | C1CCC(CC1)N2CC(CC2=O)C(=O)O |
Introduction
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound featuring a cyclohexyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of appropriate pyrrolidine derivatives with cyclohexylamine or cyclohexyl halides, followed by oxidation and carboxylation steps. The specific conditions and reagents used can vary depending on the starting materials and desired yield.
Biological Activities
Research on 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives has shown potential biological activities, including antimicrobial and enzyme inhibitory effects. For instance, compounds structurally related to this acid have been investigated for their ability to inhibit enzymes involved in bacterial fatty acid synthesis, which could lead to new antimicrobial agents.
Applications in Medicinal Chemistry
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid serves as a precursor for synthesizing other bioactive molecules, particularly in the development of pharmaceuticals targeting specific biological pathways. Its derivatives have been studied for their potential in treating diseases such as tuberculosis by inhibiting key enzymes like enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | Cyclohexyl group and carboxylic acid | Potential antimicrobial and enzyme inhibitory activities |
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride | Cyclohexyl group and acyl chloride | High reactivity due to acyl chloride group |
1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid | Cyclohexylmethyl group and carboxylic acid | Different biological activity due to the methyl group |
Research Findings
Studies on compounds similar to 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant biological activities. For example, pyrrolidine carboxamides have been identified as potent inhibitors of InhA, an enzyme critical for the survival of Mycobacterium tuberculosis . These findings highlight the potential of pyrrolidine derivatives in developing new antituberculosis agents.
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